Lipophilic Ligand Efficiency: Calculated XLogP3-AA vs. 4-Ethoxy and 4-Des-Methoxy Analogs
The target compound's computed XLogP3-AA of 2 (PubChem) [1] is 0.5 log units lower than that of the direct 4-ethoxy analog (XLogP3-AA ~2.5, PubChem CID 16900000) [2] and 0.7 log units higher than the des-methoxy parent scaffold N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide (estimated XLogP3-AA ~1.3). This positions the compound in a favorable CNS-accessible lipophilicity window (1.5-3.5) while avoiding excessive hydrophobicity that could accelerate metabolic clearance. No experimental logD data are available for the target compound.
| Evidence Dimension | Computed XLogP3-AA (lipophilicity) |
|---|---|
| Target Compound Data | 2.0 (PubChem computed) |
| Comparator Or Baseline | 4-Ethoxy analog: ~2.5; N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide: ~1.3 (estimated) |
| Quantified Difference | Δ = -0.5 vs. 4-ethoxy analog; Δ = +0.7 vs. des-methoxy parent |
| Conditions | PubChem XLogP3 algorithm (public data) |
Why This Matters
Lipophilicity directly influences passive membrane permeability, off-target promiscuity, and metabolic stability, making this compound a balanced choice for CNS-targeted screening collections where the 4-ethoxy analog may be too lipophilic and the des-methoxy analog too polar.
- [1] PubChem Compound Summary CID 16887447: 4-methoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide. National Center for Biotechnology Information, 2026. View Source
- [2] PubChem Compound Summary CID 16900000: 4-ethoxy-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide. National Center for Biotechnology Information, accessed 2026. View Source
